2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide
Overview
Description
The compound “2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide” is a chemical compound . It is related to 4-Benzylpiperidine, which is a drug and research chemical used in scientific studies .
Synthesis Analysis
The synthesis of related compounds involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . For example, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine, and catalytic hydrogenation of the pyridine ring then completes the synthesis .Scientific Research Applications
Synthesis and Structural Studies
- A study on the synthesis of hydrazine, carbothioamide derivatives, and their subsequent reactions to form various compounds including 4-oxothiozolidine derivatives and thiazole derivatives highlights the potential of these compounds as monomers for synthesizing diverse dendrimers (Darehkordi & Ghazi, 2013).
- Research involving simple-structured, hydrazinecarbothioamide-containing Schiff-base derivatives like 2-(4-(diphenylamino)benzylidene)hydrazinecarbothioamide has demonstrated its utility as a dual-channel optical probe for detecting Hg2+ and Ag+ ions (Shi et al., 2016).
Biological Activity and Interaction Studies
- A study on the interaction of carbonic anhydrase isozymes with hydrazinecarbothioamide derivatives reveals that these compounds exhibit nanomolar or low micromolar inhibition constants against various isoenzymes, indicating their potential as inhibitors for biological applications (Işık et al., 2015).
- The synthesis and antioxidant activity evaluation of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class, containing diarylsulfone and 2,4-difluorophenyl moieties, showed excellent antioxidant activity, highlighting the potential therapeutic applications of these compounds (Bărbuceanu et al., 2014).
Coordination Compounds and Material Science
- Research on the synthesis, characterization, and in vitro anti-neoplastic activity of novel vic-dioximes bearing thiosemicarbazone side groups and their mononuclear complexes indicates significant activity against lung cancer cell lines, suggesting their potential in the development of anti-cancer drugs (Muralisankar et al., 2016).
Analytical Applications
- Novel thiosemicarbazone derivatives containing benzimidazole moiety have been evaluated for anti-malarial properties, demonstrating the versatility of hydrazinecarbothioamide derivatives in developing new therapeutic agents (Divatia et al., 2014).
properties
IUPAC Name |
1-[(1-benzylpiperidine-4-carbonyl)amino]-3-ethylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-2-17-16(22)19-18-15(21)14-8-10-20(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,21)(H2,17,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWWCVNYBJNRAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130969 | |
Record name | 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821619 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide | |
CAS RN |
866134-74-9 | |
Record name | 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866134-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.